molecular formula C9H7ClFNO B1425801 4-Chloro-2-fluoro-3-methoxyphenylacetonitrile CAS No. 1323966-29-5

4-Chloro-2-fluoro-3-methoxyphenylacetonitrile

Cat. No.: B1425801
CAS No.: 1323966-29-5
M. Wt: 199.61 g/mol
InChI Key: NXSFOSWMRVGGIA-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-3-methoxyphenylacetonitrile is an organic compound with the molecular formula C9H7ClFNO. It is a solid at ambient temperature and has a molecular weight of 199.61 g/mol . This compound is used in various chemical synthesis processes and has applications in scientific research.

Scientific Research Applications

4-Chloro-2-fluoro-3-methoxyphenylacetonitrile is used in various scientific research applications, including:

Safety and Hazards

According to the safety data sheet, this compound is classified as having acute toxicity (dermal, inhalation, oral), skin corrosion/irritation, and serious eye damage/eye irritation . It is advised to handle this compound with appropriate personal protective equipment and to follow standard safety procedures for handling chemicals.

Preparation Methods

The synthesis of 4-Chloro-2-fluoro-3-methoxyphenylacetonitrile typically involves the reaction of 4-chloro-2-fluoro-3-methoxybenzaldehyde with a suitable nitrile source under specific reaction conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. The reaction conditions often include the use of solvents, catalysts, and controlled temperature and pressure to facilitate the reaction.

Chemical Reactions Analysis

4-Chloro-2-fluoro-3-methoxyphenylacetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids or amides.

Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-3-methoxyphenylacetonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used. For example, in biochemical studies, it may interact with enzymes or receptors, affecting their activity and leading to specific biological outcomes.

Comparison with Similar Compounds

4-Chloro-2-fluoro-3-methoxyphenylacetonitrile can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which makes it suitable for particular synthetic applications and research studies.

Properties

IUPAC Name

2-(4-chloro-2-fluoro-3-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFNO/c1-13-9-7(10)3-2-6(4-5-12)8(9)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSFOSWMRVGGIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.